molecular formula C14H18BrNO4S B2706806 2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide CAS No. 874788-41-7

2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide

Cat. No. B2706806
CAS RN: 874788-41-7
M. Wt: 376.27
InChI Key: UUIILIHZTOXEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide is a synthetic compound with potential applications in scientific research. It is commonly referred to as BPTES and is classified as an allosteric inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells.

Scientific Research Applications

Synthesis and Pharmacological Properties

Research indicates the synthesis of compounds related to 2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide, focusing on their pharmacological potential. For example, derivatives with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus have been synthesized and assessed for cytotoxicity, anti-inflammatory, analgesic, and antipyretic effects. Compounds with bromo, tert-butyl, and nitro groups at position 4 of the phenoxy nucleus demonstrated significant activities, comparable to standard drugs (P. Rani et al., 2016).

Chemical Reagent Applications in Biology

Studies have developed new heteroaromatic alkylsulfones as thiol-selective reagents, highlighting their biological research applications. These reagents, like 4-(5-methanesulfonyl-[1,2,3,4]tetrazol-1-yl)-phenol (MSTP), are used for selectively blocking -SH groups in proteins, crucial for proteomics and redox investigations. This development addresses the limitations of traditional reagents like iodoacetamide, which cross-react with oxidized protein sulfenic acids, causing errors in research (Xiaofei Chen et al., 2017).

Antioxidant and Antibacterial Properties

Bromophenol derivatives, similar in structure to the compound , have been isolated from marine red algae and shown to possess potent antioxidant and antibacterial activities. These bromophenols, including new nitrogen-containing ones, exhibit strong scavenging activity against radicals and moderate activity against several bacterial strains, suggesting potential applications in food and pharmaceuticals as natural antioxidants (Ke-kai Li et al., 2012) (N. Xu et al., 2003).

Antidiabetic Potential

Compounds with structures related to 2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide have been synthesized and evaluated for their antidiabetic properties. They showed promise as inhibitors of the α-glucosidase enzyme, indicating potential as antidiabetic agents with low cytotoxicity (M. Nazir et al., 2018).

Environmental Impact

Research into the environmental impact of bromophenols, which are structurally related to the compound , has revealed concerns during water treatment processes. The oxidation of bromophenols can lead to the formation of brominated polymeric products, which may pose toxicological risks. Understanding the reactivity and fate of these products is essential for assessing the environmental impact of related compounds (Jin Jiang et al., 2014).

properties

IUPAC Name

2-(4-bromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4S/c1-2-16(12-7-8-21(18,19)10-12)14(17)9-20-13-5-3-11(15)4-6-13/h3-6,12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIILIHZTOXEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide

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